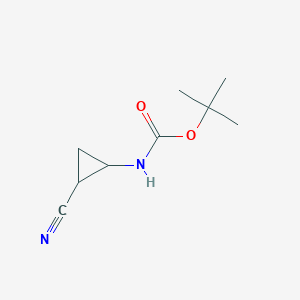![molecular formula C15H15N7S B2418311 2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole CAS No. 2380088-14-0](/img/structure/B2418311.png)
2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic application in treating various diseases. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and proteins involved in disease progression. For example, it has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. The compound has also been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial and fungal growth. The compound has also been shown to have neuroprotective effects, such as reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which requires careful evaluation in preclinical studies.
Orientations Futures
There are several future directions for the study of 2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole. One direction is to further investigate its potential therapeutic application in various diseases, such as cancer and neurodegenerative diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, future studies could focus on optimizing the synthesis method and evaluating the compound's pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis of 2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole involves the reaction of 4-(6-Pyridin-4-ylpyridazin-3-yl)piperazine-1-carboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate and ammonium thiocyanate. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole has been extensively studied for its potential therapeutic application in various diseases. It has been shown to have anticancer, antiviral, antibacterial, and antifungal activities. The compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7S/c1-2-14(19-18-13(1)12-3-5-16-6-4-12)21-7-9-22(10-8-21)15-20-17-11-23-15/h1-6,11H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOZVESGKKAODD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C4=NN=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2418228.png)

![Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)acetate](/img/structure/B2418232.png)

![1-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2418235.png)
![Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2418236.png)
![1-[[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![4-{(E)-[(5-methyl-3-isoxazolyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2418241.png)

![Tricyclo[4.2.1.0^{2,5}]nonan-3-one](/img/structure/B2418246.png)


![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2418250.png)
